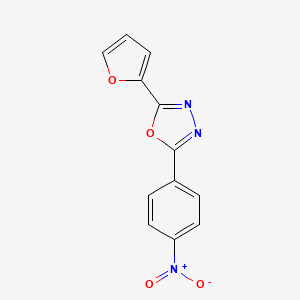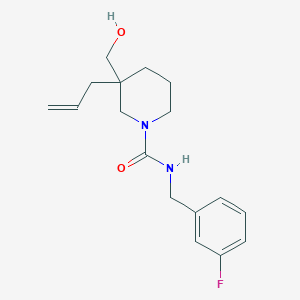![molecular formula C17H17N3O2S2 B5506304 2-(5-methyl-3-isoxazolyl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperidine](/img/structure/B5506304.png)
2-(5-methyl-3-isoxazolyl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions, starting with the formation of core structures followed by functional group modifications. For example, synthesis processes often involve the condensation of key moieties, such as isoxazoles and thiazoles, with piperidine derivatives to form the final compound. These processes are meticulously designed to ensure the correct arrangement of the molecule's functional groups (S. Naveen et al., 2015; R. Q. Lamphon et al., 2004).
Molecular Structure Analysis
Molecular structure analysis is crucial in understanding the spatial arrangement of atoms within a molecule. Techniques such as X-ray diffraction studies provide detailed insights into the molecule's crystal structure, revealing aspects like bond lengths, angles, and conformational geometry. For instance, certain compounds exhibit chair conformation in their piperidine rings, a feature that could influence their chemical behavior and interaction with biological targets (S. Naveen et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving the compound are characterized by its reactivity towards various reagents, leading to the formation of novel derivatives. This reactivity is often explored to synthesize compounds with potential biological activities. For instance, compounds featuring piperidine and isoxazole rings can undergo cyclocondensation, N-alkylation, and other reactions, expanding the chemical space for pharmacological exploration (Gagandeep Singh et al., 2017).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystallinity, are essential for understanding the compound's behavior in different environments. These properties are influenced by the molecular structure and can affect the compound's application in various fields. Analytical techniques like melting point determination and solubility testing are commonly used to characterize these properties.
Chemical Properties Analysis
The chemical properties of the compound, such as acidity, basicity, and reactivity towards other chemical entities, are defined by its functional groups. Studies often focus on the compound's stability, reactivity under different conditions, and its potential as a precursor for further chemical modifications. These properties are crucial for the development of new materials or drugs (K. S. Sharath Kumar et al., 2014).
Applications De Recherche Scientifique
Metabolism and Disposition Studies
One significant application of related compounds to 2-(5-methyl-3-isoxazolyl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperidine in scientific research is in the study of their metabolism and disposition in the human body. For instance, a study on a novel orexin receptor antagonist, closely related to the compound , investigated its metabolism and excretion patterns in humans. The research revealed that the compound was primarily excreted via feces, with a notable presence of metabolites indicating extensive metabolic processing. This kind of study is crucial for understanding the pharmacokinetics of novel therapeutic agents (Renzulli et al., 2011).
Antimicrobial Activity
Compounds structurally related to 2-(5-methyl-3-isoxazolyl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperidine have been synthesized and evaluated for their antimicrobial properties. For example, novel thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives exhibited significant biological activity against various bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents (Suresh et al., 2016).
Chemical Synthesis and Drug Development
The structural complexity and chemical reactivity of compounds like 2-(5-methyl-3-isoxazolyl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperidine make them valuable in the synthesis of novel chemical entities. Research has been conducted on the utility of similar compounds in constructing new chemical derivatives with potential therapeutic applications, indicating a broader scope in drug discovery and development processes (Khalil et al., 2017).
Antimicrobial and Antifungal Applications
Another application area is the synthesis of thiazolyl chalcones and their derivatives, which have been shown to possess potent antimicrobial properties. Such studies contribute to the ongoing search for new and effective treatments against resistant microbial strains, highlighting the relevance of these compounds in medicinal chemistry and pharmacology (Venkatesan & Maruthavanan, 2012).
Propriétés
IUPAC Name |
[2-(5-methyl-1,2-oxazol-3-yl)piperidin-1-yl]-(2-thiophen-2-yl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S2/c1-11-9-12(19-22-11)14-5-2-3-7-20(14)17(21)13-10-24-16(18-13)15-6-4-8-23-15/h4,6,8-10,14H,2-3,5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKSNFGJASNYHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2CCCCN2C(=O)C3=CSC(=N3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methyl-3-isoxazolyl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone](/img/structure/B5506222.png)

![1,3,7-trimethyl-8-[(1-methyl-1H-imidazol-2-yl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5506226.png)
![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B5506229.png)
![N-[4-(cyanomethyl)phenyl]nicotinamide](/img/structure/B5506232.png)
![3-bromo-N'-{2-[(4-bromobenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B5506237.png)
![tert-butyl 4-isopropyl-2,3-dioxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B5506245.png)
![4-{[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]carbonothioyl}morpholine](/img/structure/B5506255.png)
![4-hydroxy-6-[(3-methoxybenzyl)thio]-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5506259.png)
![methyl 1,3,7-trimethyl-2,4-dioxo-5-(2-thienyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5506271.png)
![2-[(4-methylpiperazin-1-yl)carbonyl]-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5506282.png)


![2-{[4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5506310.png)